N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H23ClN2O4S and its molecular weight is 434.94. The purity is usually 95%.
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Scientific Research Applications
Enantioselective C-H Functionalization
The study by Kubiak et al. (2016) explores the enantioselective intermolecular sp(3) C-H functionalization at allylic and benzylic positions using N-sulfonyltriazoles. This process, catalyzed by rhodium, demonstrates the potential for selective reactions in the synthesis of complex molecules, hinting at methods that might be applicable for derivatives of the compound Kubiak et al., 2016.
Photophysical Properties of Fluorescent Compounds
Kauffman and Bajwa (1993) prepared compounds related to the query chemical, showcasing their photophysical properties and potential as wavelength shifters in detecting mediums. This research highlights the significance of structural modifications in altering the physical properties of such compounds, potentially relevant for developing new materials or sensors Kauffman & Bajwa, 1993.
Nanoparticle Carriers for Agricultural Applications
Research by Campos et al. (2015) on the development of solid lipid nanoparticles and polymeric nanocapsules for the delivery of fungicides showcases an application area for chemically complex molecules in agriculture. This demonstrates the potential for using similar chemical frameworks in creating advanced delivery systems for agrochemicals Campos et al., 2015.
Neuroinhibitory Effects of Dopamine Receptor Agonists
A study by Blumberg et al. (1985) on the neuroinhibitory effects of dopamine receptor agonists shows the therapeutic potential of compounds with similar structural features in treating cardiovascular disorders. This indicates the relevance of such chemical frameworks in pharmaceutical applications Blumberg et al., 1985.
Computational Studies on Molecular Structure
Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations to characterize the molecular structure, spectroscopic properties, and non-linear optical (NLO) analyses of related compounds. Such computational studies provide a foundational understanding of the physical and chemical properties of complex molecules, which could be applicable to the compound of interest Wazzan et al., 2016.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h4-10,12,23H,1,11,13-14H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMDMFTXOSTJGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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